Cas no 1806307-40-3 (3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one)
3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one
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- Inchi: 1S/C11H12Br2O/c1-2-8-4-3-5-9(11(8)13)10(14)6-7-12/h3-5H,2,6-7H2,1H3
- InChI Key: QZYLPOHASYEYLF-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1CC)C(CCBr)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1
3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014686-250mg |
3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one |
1806307-40-3 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
| Alichem | A013014686-500mg |
3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one |
1806307-40-3 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
| Alichem | A013014686-1g |
3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one |
1806307-40-3 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one
Professional Introduction to 3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one (CAS No. 1806307-40-3)
3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one, identified by the chemical abstracts service number 1806307-40-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a brominated aromatic ring system and an aliphatic ketone moiety, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features make it a valuable building block for researchers exploring novel therapeutic agents and agrochemicals.
The molecular structure of 3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one consists of a propyl ketone group attached to a phenyl ring that is substituted with two bromine atoms at the 2-position and 3-position, respectively. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity in chemical transformations. The presence of multiple bromine atoms enhances its utility as a synthetic precursor, enabling selective functionalization through cross-coupling reactions, nucleophilic substitutions, and other palladium-catalyzed processes.
In recent years, 3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one has been extensively studied for its potential applications in drug discovery. The brominated aromatic system is particularly appealing due to its ability to participate in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal reactions in constructing complex heterocyclic scaffolds found in many pharmaceuticals. Researchers have leveraged these coupling reactions to introduce diverse functional groups onto the aromatic core, facilitating the development of novel compounds with enhanced biological activity.
One of the most compelling aspects of 3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one is its role in synthesizing kinase inhibitors, which are critical targets in oncology research. The bromine substituents provide handles for further derivatization, allowing chemists to fine-tune the binding affinity and selectivity of these inhibitors against specific protein targets. For instance, studies have demonstrated its utility in generating potent JAK2 inhibitors, which are being explored for the treatment of myeloproliferative disorders. The structural motif also finds relevance in developing tyrosine kinase inhibitors (TKIs), which are cornerstone therapeutics for chronic myeloid leukemia (CML) and other cancers.
Moreover, the compound has been utilized in the synthesis of small-molecule modulators of transcription factors and nuclear receptors. These regulatory proteins play crucial roles in gene expression and are implicated in various diseases, including metabolic disorders and inflammation. By modifying the aromatic ring or introducing additional functional groups via cross-coupling strategies, researchers can generate analogs with tailored pharmacological profiles. Such derivatives have shown promise in preclinical studies as potential candidates for further development into clinical therapies.
The synthetic versatility of 3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one extends beyond pharmaceutical applications. In agrochemical research, this compound serves as a precursor for developing novel pesticides and herbicides. The brominated aromatic structure contributes to the bioactivity of these agents by enhancing their binding affinity to target enzymes or receptors in pests. Recent advances in green chemistry have also highlighted its role in sustainable synthetic routes, where catalytic methods minimize waste and improve atom economy.
From a computational chemistry perspective, 3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies employ quantum mechanical calculations and molecular dynamics simulations to predict binding modes and energetic landscapes. Such insights are invaluable for guiding medicinal chemists in optimizing lead compounds during drug design pipelines. The integration of experimental data with computational predictions has significantly accelerated the discovery process for new therapeutic entities.
The industrial production of 3-Bromo-1-(2-bromo-3-ethylphenyl)propan-1-one adheres to stringent quality control measures to ensure high purity and consistency. Manufacturers employ advanced purification techniques such as column chromatography and recrystallization to isolate the compound from reaction mixtures. Analytical methods like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm structural integrity and assess impurity profiles.
In conclusion, 3-Bromo-1-(2-bromo-3ethylphenyl)propan 1 one (CAS No 180630740 3) stands as a pivotal intermediate in modern synthetic chemistry with far-reaching implications across pharmaceuticals agrochemicals and material science Its unique structural features coupled with its reactivity make it an indispensable tool for chemists striving to develop innovative solutions for global health challenges The ongoing research into this compound underscores its enduring relevance as a cornerstone molecule driving advancements in drug discovery
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